Cas no 1507523-25-2 (5-(pyrrolidin-2-yl)methylisoquinoline)

5-(pyrrolidin-2-yl)methylisoquinoline structure
1507523-25-2 structure
商品名:5-(pyrrolidin-2-yl)methylisoquinoline
CAS番号:1507523-25-2
MF:C14H16N2
メガワット:212.290243148804
CID:6400579
PubChem ID:165656635

5-(pyrrolidin-2-yl)methylisoquinoline 化学的及び物理的性質

名前と識別子

    • 5-(pyrrolidin-2-yl)methylisoquinoline
    • 1507523-25-2
    • EN300-1727261
    • 5-[(pyrrolidin-2-yl)methyl]isoquinoline
    • インチ: 1S/C14H16N2/c1-3-11(9-13-5-2-7-16-13)14-6-8-15-10-12(14)4-1/h1,3-4,6,8,10,13,16H,2,5,7,9H2
    • InChIKey: GWCGKZFVXHCTJW-UHFFFAOYSA-N
    • ほほえんだ: N1CCCC1CC1=CC=CC2C=NC=CC1=2

計算された属性

  • せいみつぶんしりょう: 212.131348519g/mol
  • どういたいしつりょう: 212.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 24.9Ų

5-(pyrrolidin-2-yl)methylisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727261-1.0g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
1g
$1272.0 2023-06-04
Enamine
EN300-1727261-10g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
10g
$5467.0 2023-09-20
Enamine
EN300-1727261-5g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
5g
$3687.0 2023-09-20
Enamine
EN300-1727261-1g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
1g
$1272.0 2023-09-20
Enamine
EN300-1727261-0.05g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
0.05g
$1068.0 2023-09-20
Enamine
EN300-1727261-0.5g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
0.5g
$1221.0 2023-09-20
Enamine
EN300-1727261-2.5g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
2.5g
$2492.0 2023-09-20
Enamine
EN300-1727261-0.25g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
0.25g
$1170.0 2023-09-20
Enamine
EN300-1727261-0.1g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
0.1g
$1119.0 2023-09-20
Enamine
EN300-1727261-10.0g
5-[(pyrrolidin-2-yl)methyl]isoquinoline
1507523-25-2
10g
$5467.0 2023-06-04

5-(pyrrolidin-2-yl)methylisoquinoline 関連文献

5-(pyrrolidin-2-yl)methylisoquinolineに関する追加情報

Introduction to 5-(pyrrolidin-2-yl)methylisoquinoline (CAS No: 1507523-25-2)

5-(pyrrolidin-2-yl)methylisoquinoline, identified by the CAS number 1507523-25-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and development. The compound combines the functionalities of a pyrrolidine ring and an isoquinoline moiety, which are both well-documented for their pharmacological significance.

The isoquinoline scaffold, a common structural motif in many bioactive natural products and synthetic drugs, is known for its role in modulating various biological pathways. Its presence in 5-(pyrrolidin-2-yl)methylisoquinoline suggests that the compound may exhibit similar pharmacological effects, particularly in the context of neurological and cardiovascular diseases. The pyrrolidine ring, on the other hand, is frequently incorporated into drug molecules to enhance solubility, metabolic stability, and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-(pyrrolidin-2-yl)methylisoquinoline with various protein targets. Studies indicate that this compound may interact with enzymes and receptors involved in signal transduction pathways, making it a promising candidate for further investigation in therapeutic contexts. The combination of the pyrrolidine and isoquinoline moieties likely contributes to its unique pharmacophore, which could be exploited for designing novel drug candidates.

In the realm of medicinal chemistry, the synthesis of 5-(pyrrolidin-2-yl)methylisoquinoline has been optimized through various synthetic routes to improve yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the complex framework of this molecule. These techniques not only enhance efficiency but also allow for greater flexibility in modifying the structure for pharmacological optimization.

The potential therapeutic applications of 5-(pyrrolidin-2-yl)methylisoquinoline are currently under exploration. Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its interaction with cardiovascular-related targets positions it as a potential agent for managing conditions like hypertension and atherosclerosis. The compound's ability to modulate multiple biological pathways makes it an attractive subject for further preclinical studies.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. In vitro and in vivo models are employed to evaluate the pharmacokinetic properties of 5-(pyrrolidin-2-yl)methylisoquinoline, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies are crucial for determining the appropriate dosage regimens and identifying any potential side effects before human clinical trials can be initiated.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 5-(pyrrolidin-2-yl)methylisoquinoline. By systematically testing large libraries of compounds against various biological targets, researchers can rapidly identify those with promising activity. This approach has been instrumental in identifying lead compounds that undergo further optimization to improve their therapeutic potential.

The role of computational biology in drug discovery cannot be overstated. Advanced algorithms and machine learning models are now used to predict the biological activity of compounds based on their structural features. These tools have helped streamline the process of identifying promising candidates like 5-(pyrrolidin-2-yl)methylisoquinoline, reducing the time and resources required for experimental validation.

The future prospects for 5-(pyrrolidin-2-yl)methylisoquinoline in pharmaceutical research are bright. As our understanding of biological pathways continues to expand, so does the potential for discovering new therapeutic applications. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. The compound's unique structure and promising pharmacological profile make it a valuable asset in the ongoing quest to develop innovative treatments for human diseases.

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